molecular formula C28H16F2N4O2 B14254010 2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] CAS No. 393794-54-2

2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]

Cat. No.: B14254010
CAS No.: 393794-54-2
M. Wt: 478.4 g/mol
InChI Key: IMGIUAGEUFWSHO-UHFFFAOYSA-N
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Description

2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with 2,2’-dicarboxy-[1,1’-biphenyl] under acidic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular receptors or enzymes, leading to the inhibition of microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] is unique due to its combination of fluorophenyl and oxadiazole moieties, which confer distinct electronic properties and potential for diverse applications. Its thermal stability and ability to participate in various chemical reactions further enhance its versatility compared to similar compounds .

Properties

CAS No.

393794-54-2

Molecular Formula

C28H16F2N4O2

Molecular Weight

478.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[2-[2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C28H16F2N4O2/c29-19-13-9-17(10-14-19)25-31-33-27(35-25)23-7-3-1-5-21(23)22-6-2-4-8-24(22)28-34-32-26(36-28)18-11-15-20(30)16-12-18/h1-16H

InChI Key

IMGIUAGEUFWSHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)F)C5=NN=C(O5)C6=CC=C(C=C6)F

Origin of Product

United States

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